molecular formula C13H13NO B14223711 2,3,4,6-Tetrahydro-1H-6,10b-epoxyphenanthridine CAS No. 627529-35-5

2,3,4,6-Tetrahydro-1H-6,10b-epoxyphenanthridine

Cat. No.: B14223711
CAS No.: 627529-35-5
M. Wt: 199.25 g/mol
InChI Key: CMYHFPFVOOEIIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4,6-Tetrahydro-1H-6,10b-epoxyphenanthridine is a heterocyclic compound with a unique structure that includes an epoxy group and a phenanthridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,6-Tetrahydro-1H-6,10b-epoxyphenanthridine typically involves the reaction of substituted phenylhydrazines with cyclohexanone, followed by oxidation. The reaction conditions can vary depending on the desired substituents and the specific synthetic route chosen. Common oxidizing agents used in the synthesis include hypervalent iodine compounds, hydrogen peroxide, organic hydroperoxides, selenium (IV) oxide, and pyridinium chlorochromate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2,3,4,6-Tetrahydro-1H-6,10b-epoxyphenanthridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can be used to modify the epoxy group or other functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at positions where substituents can be introduced without disrupting the core structure.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of tetrahydrocarbazolones or benzazonine-diones .

Scientific Research Applications

2,3,4,6-Tetrahydro-1H-6,10b-epoxyphenanthridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3,4,6-Tetrahydro-1H-6,10b-epoxyphenanthridine involves its interaction with specific molecular targets. The epoxy group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. The phenanthridine core can interact with DNA or other nucleic acids, affecting their structure and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4,6-Tetrahydro-1H-6,10b-epoxyphenanthridine is unique due to its epoxy group, which provides additional reactivity and potential for forming covalent bonds with biomolecules

Properties

CAS No.

627529-35-5

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

15-oxa-9-azatetracyclo[6.6.1.01,10.02,7]pentadeca-2,4,6,9-tetraene

InChI

InChI=1S/C13H13NO/c1-2-6-10-9(5-1)12-14-11-7-3-4-8-13(10,11)15-12/h1-2,5-6,12H,3-4,7-8H2

InChI Key

CMYHFPFVOOEIIB-UHFFFAOYSA-N

Canonical SMILES

C1CCC23C(=NC(O2)C4=CC=CC=C34)C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.